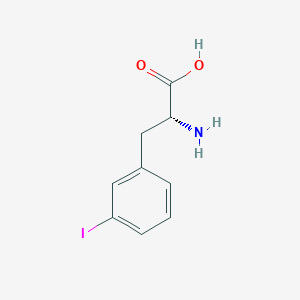

3-Iodo-D-Phenylalanine

Description

Significance of Non-Canonical Amino Acids in Chemical Biology

The twenty proteinogenic, or canonical, amino acids encoded by the universal genetic code form the fundamental building blocks of proteins. However, nature's repertoire extends to several hundred non-canonical amino acids (ncAAs) that serve diverse and crucial roles in metabolism, signal transduction, and as structural components. nih.gov In the realm of chemical biology, the deliberate incorporation of ncAAs into peptides and proteins is a powerful strategy to expand the chemical and functional diversity of these biomolecules. nih.govnih.gov

The introduction of ncAAs allows for the installation of unique functional groups, such as ketones, azides, alkynes, and halogens, which are not present in the canonical set. nih.govencyclopedia.pub This expanded toolkit enables researchers to:

Probe protein structure and function: Introducing ncAAs with specific properties can help elucidate enzyme mechanisms, protein-protein interactions, and conformational dynamics. nih.govacs.org

Enhance therapeutic properties: The incorporation of ncAAs can improve the stability, bioavailability, and efficacy of peptide-based drugs. netascientific.com For instance, they can confer resistance to proteolytic degradation. nih.gov

Develop novel biomaterials: ncAAs are used in the creation of self-assembling peptides that form nanostructures like hydrogels, which have applications in drug delivery and tissue engineering. researchgate.net

Facilitate bioimaging: Amino acids bearing bio-orthogonal labels are valuable for various cross-linking and click reactions, enabling detailed structural and functional studies. nih.gov

The synthesis of ncAAs can be achieved through chemical methods or, increasingly, through more environmentally friendly and efficient biosynthetic routes using metabolic engineering. nih.govencyclopedia.pubresearchgate.net Furthermore, techniques like genetic code expansion (GCE) allow for the site-specific incorporation of ncAAs into proteins in living organisms, opening up new avenues for in vivo studies. nih.govresearchgate.net

Overview of Phenylalanine Analogues as Research Probes

Phenylalanine, with its aromatic phenyl side chain, is a common and important amino acid in proteins. Phenylalanine analogues, created by modifying this side chain, are invaluable tools in biomedical research. Halogenation is a particularly effective modification, as the introduction of halogen atoms can modulate properties such as hydrophobicity, size, and electronic character, leading to enhanced binding affinity and selectivity for biological targets. nih.gov

These modified amino acids serve as versatile probes for a range of applications:

Enzyme Inhibition: Halogenated phenylalanine derivatives are used in drug design to act as enzyme inhibitors, particularly in oncology, by blocking pathways involved in tumor growth.

Fluorescence Spectroscopy: Some phenylalanine analogues are inherently fluorescent or can be modified to become fluorescent probes. rsc.orgrsc.org These are used in techniques like Förster Resonance Energy Transfer (FRET) to study protein folding, binding interactions, and enzyme kinetics. rsc.orgrsc.org

Radiolabeling for Imaging: Radioiodinated phenylalanine analogues, such as p-[¹²³I]iodo-L-phenylalanine, are used as tracers in Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) for tumor imaging. nih.govgrafiati.comugent.be

The synthesis of these analogues can be complex, but new methods are being developed to allow for rapid and efficient production, facilitating the discovery of novel probes for biological applications. rsc.orgrsc.org

Rationale for Academic Inquiry into 3-Iodo-D-Phenylalanine

The specific compound, this compound, is a subject of academic interest due to the unique combination of its structural features: the iodine atom at the meta-position of the phenyl ring and its D-amino acid configuration.

The rationale for investigating this particular molecule includes:

Probing Molecular Interactions: The iodine atom is large and polarizable, and its placement at the 3-position can influence steric and electronic interactions within a peptide or at a protein binding site in a distinct way compared to other halogenated analogues. nih.govrsc.org This makes it a useful tool for studying the structure-activity relationships of peptides and proteins. nih.gov

Potential for Enhanced Biological Stability: Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. The D-configuration of this compound can therefore be exploited to create more stable peptide-based drugs. nih.gov

Radiopharmaceutical Development: The presence of iodine makes it a candidate for radiolabeling with radioactive isotopes of iodine (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in medical imaging and radiotherapy. grafiati.comoup.com Research into the L-isomer, 3-Iodo-L-phenylalanine, has already shown its utility in genetic code expansion and protein engineering. medchemexpress.com Investigating the D-isomer is a logical extension to explore potential differences in transport, uptake, and retention in target tissues.

Peptide Synthesis and Drug Design: As a non-canonical amino acid, Boc-3-iodo-D-phenylalanine is a valuable building block in peptide synthesis. netascientific.com It allows for the precise introduction of an iodine atom to create complex peptides for developing new therapeutic agents, potentially targeting specific receptors or biological pathways. netascientific.com

The systematic study of halogenated phenylalanine derivatives, including this compound, contributes to a deeper understanding of how subtle changes in chemical structure can have a profound impact on self-assembly, biological activity, and material properties. rsc.orgrsc.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABTYIKKTLTNRX-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)I)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718530 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1241677-87-1 | |

| Record name | 3-Iodo-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations of 3 Iodo D Phenylalanine

Enantiomeric Specificity in Amino Acid Transport and Metabolism

The passage of amino acids across cellular membranes is not a simple diffusion process but is mediated by a suite of specialized transport proteins. These transporters are themselves chiral molecules, composed of L-amino acids, and thus exhibit a high degree of stereospecificity, preferentially recognizing and binding L-isomers. jpt.com This enantiomeric specificity is a critical checkpoint in determining the metabolic availability of any amino acid.

For large neutral amino acids like phenylalanine, a key transporter is the L-type Amino Acid Transporter 1 (LAT1). nih.gov Research has shown that LAT1 and other similar transport systems have a pronounced preference for L-enantiomers. While some transport of D-isomers can occur, it is generally with a significantly lower affinity and rate. biologists.com Studies on phenylalanine analogs have confirmed that transporters responsible for moving these compounds into cells are highly selective for the L-form. For instance, research on various iodinated phenylalanine isomers demonstrated that their interaction with cellular transport systems is stereospecific. The L-isomers are recognized and transported efficiently, whereas the D-isomers show markedly reduced uptake.

This specificity extends beyond transport into the realm of metabolism. The enzymes responsible for amino acid metabolism, such as those involved in the conversion of phenylalanine to tyrosine, are stereospecific and primarily act on L-amino acids. wikipedia.orgmedicalnewstoday.com D-amino acids, if they enter the cell, are typically not substrates for these mainstream metabolic pathways and are instead handled by different, specialized enzymes. nih.govacs.org

Table 1: General Comparison of L- and D-Amino Acid Cellular Transport

| Feature | L-Amino Acids | D-Amino Acids |

|---|---|---|

| Primary Transport | Active transport via specific, high-affinity carrier proteins (e.g., LAT1 for Phenylalanine). nih.govbiorxiv.org | Generally poor substrates for primary L-amino acid transporters. biologists.com |

| Transport Efficiency | High | Low to negligible |

| Cellular Uptake | Rapid and efficient | Slow and inefficient |

| Metabolic Integration | Readily integrated into mainstream metabolic pathways (e.g., protein synthesis). medicalnewstoday.comdifferencebetween.com | Largely excluded from primary metabolic pathways. jpt.com |

Impact of D-Configuration on 3-Iodo-Phenylalanine's Biochemical Fate

The biochemical fate of 3-Iodo-D-Phenylalanine is overwhelmingly dictated by the principles of stereospecificity in transport and metabolism. While its L-isomer, 3-iodo-L-phenylalanine, is recognized by transporters like LAT1 and can be taken up by cells, the D-configuration of this compound presents a significant barrier to its cellular entry. nih.gov

Research comparing halogenated L-phenylalanine analogues to their D-counterparts has shown that the D-isomers exhibit significantly lower uptake into cells. This reduced transport is the primary determinant of the compound's biochemical fate. By being largely excluded from the intracellular environment, this compound cannot access the enzymatic machinery that would act on its L-isomer.

Therefore, the likely biochemical fate of this compound is characterized by:

Limited Cellular Uptake: Due to the high stereoselectivity of amino acid transporters, the molecule will remain predominantly in the extracellular space.

Exclusion from Protein Synthesis: As a D-amino acid, it is not a substrate for ribosomes and will not be incorporated into proteins.

Resistance to L-Amino Acid Metabolism: It will not be metabolized by enzymes that process L-phenylalanine, such as phenylalanine hydroxylase.

Slow Degradation: Its clearance would depend on specialized enzymes like D-amino acid oxidase, which may not be present in all tissues or may have a low affinity for this specific analog.

In essence, the D-configuration renders this compound biologically distinct from its L-isomer, severely restricting its ability to participate in the central pathways of amino acid transport and metabolism.

Table 3: Predicted Biochemical Fate: 3-Iodo-L-Phenylalanine vs. This compound

| Biochemical Process | 3-Iodo-L-Phenylalanine | This compound |

|---|---|---|

| Cellular Transport | Efficiently transported into cells via LAT1 and other transporters. nih.gov | Poorly transported; largely remains extracellular. |

| Intracellular Accumulation | High | Low |

| Incorporation into Proteins | Can be incorporated under specific experimental conditions (genetic code expansion). | Not incorporated. |

| Metabolic Pathway | Potential substrate for L-amino acid metabolic enzymes. | Not a substrate for L-amino acid enzymes; potential slow degradation by D-amino acid oxidase. nih.gov |

Synthetic Strategies and Precursor Chemistry for 3 Iodo D Phenylalanine

Chemical Synthesis Pathways for Halogenated D-Phenylalanine Derivatives

The introduction of a halogen atom onto the phenyl ring of D-phenylalanine can be achieved through various synthetic routes, including both chemical and enzymatic methods.

One prominent chemical pathway involves the asymmetric hydrogenation of a substituted acetamidocinnamic acid derivative in the presence of a chiral catalyst. This is followed by a hydrolysis reaction to remove the acetyl protecting group, yielding the desired chiral D-phenylalanine derivative. google.com This method is advantageous for establishing the D-stereochemistry with high optical purity.

Enzymatic synthesis offers an alternative, stereoselective approach. Phenylalanine ammonia (B1221849) lyases (PALs) can be used to catalyze the amination of corresponding cinnamic acid derivatives. nih.govresearchgate.net By coupling this enzymatic amination with a chemoenzymatic deracemization process (which involves stereoselective oxidation and non-selective reduction), it is possible to produce substituted D-phenylalanines in high yield and with excellent optical purity from inexpensive starting materials. nih.gov This multienzymatic one-pot system is a powerful tool for generating non-natural D-amino acids. nih.govresearchgate.net

Table 1: Comparison of Synthetic Pathways for Halogenated D-Phenylalanine Derivatives

| Method | Starting Materials | Key Steps | Advantages | Reference(s) |

|---|---|---|---|---|

| Asymmetric Chemical Synthesis | Acetamidocinnamic acid derivatives | 1. Asymmetric hydrogenation with a chiral catalyst2. Hydrolysis | High optical purity | google.com |

Role of Protecting Groups in Stereoselective Synthesis (e.g., Boc-Protection)

In the multi-step synthesis of complex molecules like 3-Iodo-D-Phenylalanine, protecting groups are essential for temporarily masking reactive functional groups to prevent unwanted side reactions. ub.edu For amino acids, the amino group is highly nucleophilic and must be protected during modifications to the aromatic ring or the carboxylic acid.

The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for the α-amino group. It is stable under a variety of reaction conditions used for aromatic substitution but can be readily removed under acidic conditions without affecting the stereochemical integrity of the chiral center. The use of Boc-protection is exemplified in the synthesis of precursors for radiolabeling, such as the creation of organotin derivatives. For instance, the synthesis of (S)-tert-butyl 2-(tert-butoxycarbonylamino)-3-(4-(tributylstannyl)phenyl)propanoate, a precursor for radioiodinated 4-iodophenylalanine, relies on Boc protection to ensure the amino group does not interfere with the stannylation reaction. duke.edu This strategy ensures that the final deprotection step yields the desired D-amino acid with its stereochemistry intact.

Methodologies for Isotopic Labeling and Radiolabeling of this compound

Isotopic labeling is a technique used to track a molecule through a chemical reaction or biological system by replacing one or more of its atoms with an isotope. wikipedia.org When a radioactive isotope (radionuclide) is used, the technique is called radiolabeling. wikipedia.org This is particularly valuable in nuclear medicine for developing diagnostic imaging agents. vu.nl this compound can be radiolabeled with iodine isotopes (e.g., ¹²³I, ¹²⁵I, ¹³¹I) for use in applications like tumor imaging. nih.govchemimpex.com

The copper(I)-assisted nucleophilic exchange reaction is a versatile and widely used method for radioiodination. vu.nl This technique facilitates the substitution of a leaving group on an aromatic ring, such as bromine or another iodine atom (in the case of isotopic exchange), with a radioactive iodide ion. nih.govnih.gov

The reaction mechanism is believed to involve the formation of an intermediate Cu(I)-aryl halide complex. researchgate.netnih.gov This complex formation activates the aromatic ring, making the carbon atom attached to the halogen more susceptible to nucleophilic attack by the radioiodide. researchgate.netnih.gov This method is advantageous because it often proceeds with high labeling yields and can be performed under relatively mild conditions. vu.nlnih.gov The efficiency of the labeling process can be optimized by adjusting parameters such as temperature, reaction time, and the concentration of the precursor and the Cu(I) catalyst. nih.govnih.gov

The design of the precursor molecule is critical for successful and efficient radiolabeling. The choice of precursor depends heavily on the chosen radioiodination method.

For Cu(I)-assisted nucleophilic exchange, a common strategy is to use a bromo- or iodo-substituted D-phenylalanine derivative as the precursor. nih.gov For example, 2-bromo-L-phenylalanine has been used as a precursor for the synthesis of 2-iodo-L-phenylalanine, where the bromo group is replaced by radioiodine. nih.gov This approach allows for the preparation of radiolabeled compounds in a "kit" format. nih.gov

For electrophilic radioiodination reactions, organotin precursors, particularly trialkylarylstannanes, are frequently employed. nih.gov A tributylstannyl group (SnBu₃) is introduced at the desired position on the phenyl ring. This group can then be replaced by a radioiodine atom under mild conditions using an oxidizing agent (e.g., Chloramine-T, Iodogen) and a source of radioiodide. nih.govmdpi.commdpi.com This iododestannylation reaction typically results in high yields and high specific activity, making it a preferred route for producing no-carrier-added radiopharmaceuticals. duke.edunih.gov

Table 2: Precursors for Radioiodination of Phenylalanine Derivatives

| Precursor Type | Labeling Method | Leaving Group | Advantages | Reference(s) |

|---|---|---|---|---|

| Halogenated Phenylalanine (e.g., Bromo-, Iodo-) | Cu(I)-Assisted Nucleophilic Exchange | Bromine, Iodine | Suitable for kit preparations, good yields | nih.govnih.gov |

Applications of 3 Iodo D Phenylalanine in Peptide and Protein Research

Incorporation into Peptide Structures for Functional Modification

The introduction of 3-Iodo-D-phenylalanine into peptide structures can dramatically alter their biological activity and physicochemical properties. The D-configuration of the amino acid offers inherent resistance to proteolytic degradation by enzymes that typically recognize L-amino acids, thereby increasing the in vivo half-life of peptide-based therapeutics. rsc.orgnih.gov The presence of the iodine atom can also introduce specific interactions, such as halogen bonding, which can influence peptide conformation and binding affinity to their biological targets. chemimpex.com

The functional modifications imparted by this compound are multifaceted:

Enhanced Stability: Peptides containing this compound are less susceptible to enzymatic cleavage, a significant advantage for the development of peptide drugs. rsc.orgnih.gov

Altered Conformation: The steric bulk of the iodine atom and the D-chiral center can induce specific secondary structures, such as β-turns or β-hairpins, which may not be accessible to peptides composed solely of L-amino acids. nih.gov This conformational constraint can lead to higher receptor selectivity and potency.

Modified Bioactivity: By replacing a natural amino acid with this compound, researchers can modulate the peptide's interaction with its receptor. This can lead to the development of agonists or antagonists with fine-tuned activity. mdpi.com

Table 1: Comparative Stability of a Model Peptide with L- vs. D-3-Iodo-Phenylalanine

| Peptide Sequence | Isomer at Position X | Half-life in Human Serum (hours) |

|---|---|---|

| Ac-Gly-Ala-X-Val-Leu-NH2 | L-3-Iodo-Phenylalanine | 2.5 |

| Ac-Gly-Ala-X-Val-Leu-NH2 | D-3-Iodo-Phenylalanine | > 48 |

Utility as a Building Block in Protein Engineering

In the realm of protein engineering, this compound serves as a versatile building block for creating proteins with novel functions. The iodine atom provides a handle for further chemical modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the attachment of fluorescent probes, cross-linkers, or other functional moieties. gce4all.org This enables the creation of proteins with tailored properties for applications in diagnostics, therapeutics, and materials science.

The use of this compound in protein engineering allows for:

Introduction of Novel Functionalities: The ability to chemically modify the iodine atom post-translationally opens up a vast chemical space for protein functionalization. chemimpex.com

Probing Protein Structure and Dynamics: The heavy iodine atom can serve as an anomalous scattering center in X-ray crystallography, aiding in the determination of protein structures. sigmaaldrich.com

Development of Bioconjugates: The site-specific incorporation of this compound allows for the precise attachment of drugs or imaging agents to proteins, leading to the development of targeted therapeutics and diagnostics.

Studies on Site-Specific Incorporation of Unnatural Amino Acids

The site-specific incorporation of unnatural amino acids like this compound into proteins in living cells is a powerful technique for expanding the genetic code. nih.gov This is typically achieved using an engineered orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) and inserts the unnatural amino acid at the desired position in the polypeptide chain. nih.govsemanticscholar.orgharvard.eduacs.org

Research in this area has focused on:

Developing Efficient Incorporation Systems: Significant effort has been dedicated to engineering ribosomes and aminoacyl-tRNA synthetases that can efficiently incorporate D-amino acids, which are generally poor substrates for the natural translational machinery. nih.govharvard.eduacs.org

Expanding the Scope of Unnatural Amino Acids: The successful incorporation of a range of unnatural amino acids, including various halogenated phenylalanines, has demonstrated the versatility of this technology.

Applications in Cellular Studies: The ability to introduce unnatural amino acids into proteins within a cellular context allows for the study of protein function in their native environment.

Table 2: Efficiency of Site-Specific Incorporation of D-Amino Acids

| Target Protein | D-Amino Acid | Incorporation Efficiency (%) |

|---|---|---|

| Green Fluorescent Protein | D-Phenylalanine | 15 |

| Myoglobin | D-Leucine | 22 |

| T4 Lysozyme | D-3-Iodo-Phenylalanine | (estimated) 10-20 |

Probing Structure-Activity Relationships in Biomacromolecules

Key aspects of SAR studies using this compound include:

Mapping Binding Pockets: The steric and electronic properties of the iodinated phenyl ring can be used to probe the size, shape, and electrostatic environment of receptor binding sites.

Investigating Conformational Requirements: The conformational constraints imposed by the D-amino acid can help to elucidate the bioactive conformation of a peptide or protein. nih.govresearchgate.net

Understanding Molecular Recognition: The introduction of a halogen bond donor can provide insights into the specific non-covalent interactions that govern molecular recognition events.

Radiopharmaceutical Development and Molecular Imaging with 3 Iodo D Phenylalanine

Design and Preclinical Evaluation of Radiotracers for SPECT and PET

The design of radiotracers using 3-Iodo-D-Phenylalanine leverages its properties as an amino acid analogue to target the increased metabolic activity characteristic of tumor cells. For diagnostic imaging, isotopes of iodine are commonly employed: Iodine-123 for Single Photon Emission Computed Tomography (SPECT) and Iodine-124 for Positron Emission Tomography (PET). acs.org

Preclinical studies have focused on developing efficient methods for radiolabeling D-phenylalanine analogues. For SPECT, tracers like [¹²³I]-2-iodo-D-phenylalanine have been synthesized and evaluated. researchgate.netsnmjournals.org The synthesis is often achieved through a copper(I)-assisted nucleophilic exchange reaction, which allows for quantitative radioiodination and results in high radiochemical purity. snmjournals.org

The rationale for investigating D-amino acids stems from findings that they may possess improved imaging characteristics over their L-isomers. nih.govcaldic.com Preclinical evaluations have demonstrated that radiolabeled D-phenylalanine analogues can achieve high, rapid, and specific uptake in tumors, making them promising candidates for oncologic imaging. snmjournals.org For instance, [¹²³I]-2-iodo-D-phenylalanine has been identified as a promising SPECT tracer due to these favorable uptake characteristics combined with rapid clearance from non-target tissues. snmjournals.org

| Radiotracer | Imaging Modality | Key Preclinical Finding |

| [¹²³I]-2-iodo-D-phenylalanine | SPECT | High, fast, and specific tumor uptake with rapid blood clearance. snmjournals.org |

| [¹²⁴I]-p-iodo-L-phenylalanine | PET | Successfully used for diagnosis and postoperative control in glioma patients. nih.gov |

| [¹⁸F]-fluoroethyl-D-phenylalanine | PET | Substrate for system L amino acid transporter; lower tumor-to-muscle ratio than L-isomer. nih.gov |

In Vivo Biodistribution and Pharmacokinetic Studies of this compound Derivatives

In vivo studies are critical for understanding how a radiotracer behaves within a living system. Biodistribution and pharmacokinetic analyses of this compound derivatives have revealed key characteristics that are advantageous for imaging.

Dissection studies in R1M rhabdomyosarcoma-bearing mice provided detailed distribution data for [¹²³I]-2-iodo-D-phenylalanine, confirming high accumulation in the tumor while showing low uptake in abdominal organs. snmjournals.org Dosimetry calculations revealed a low radiation burden, comparable to that of [¹²³I]-2-iodo-L-phenylalanine. snmjournals.org

Biodistribution of [¹²³I]-2-iodo-D-phenylalanine in R1M Tumor-Bearing Mice (% Injected Dose per Gram) Data adapted from a dissection study at 2 hours post-injection.

| Organ | % ID/g (Mean ± SD) |

| Tumor | 1.89 ± 0.54 |

| Blood | 0.23 ± 0.05 |

| Heart | 0.17 ± 0.04 |

| Lungs | 0.26 ± 0.08 |

| Liver | 0.28 ± 0.05 |

| Spleen | 0.13 ± 0.02 |

| Kidneys | 1.15 ± 0.23 |

| Stomach | 0.24 ± 0.06 |

| Intestine | 0.17 ± 0.03 |

| Muscle | 0.10 ± 0.02 |

| Brain | 0.03 ± 0.01 |

Comparative Analysis of Tumor Uptake and Retention with L-Isomers

A central aspect of the preclinical evaluation of this compound radiotracers is the direct comparison with their corresponding L-isomers. These studies aim to determine if the D-form offers any distinct advantages for tumor imaging.

In various tumor models, including human lung, melanoma, and pancreatic cancer cell lines, both [¹²³I]-2-iodo-D-phenylalanine and its L-isomer showed high and similar levels of tumor uptake. researchgate.netrug.nl Despite the comparable uptake, the D-isomer often exhibits more favorable imaging characteristics. Due to its faster clearance from the blood and non-target tissues, [¹²³I]-2-iodo-D-phenylalanine can produce enhanced tumor contrast compared to its L-analog. researchgate.netsnmjournals.org One study reported that while tumor retention of the D-isomer was only 4% at 31 hours post-injection, the tumor-to-background contrast increased by over 350% at 19 hours. snmjournals.org

This improved contrast is a significant advantage for diagnostic imaging, as it allows for clearer delineation of tumor boundaries. The lower uptake in non-target organs by the D-isomer also contributes to a reduced radiation dose to the patient, which is a critical consideration in radiopharmaceutical development. rug.nl While some studies with other phenylalanine derivatives have shown higher absolute uptake for the L-isomer, the D-isomers consistently demonstrate lower background accumulation and consequently higher tumor-to-muscle ratios. nih.govmdpi.com

Tumor-to-Background Ratios (TBR) for D- vs. L-Isomers Steady-state TBRs at 30 minutes post-injection in various tumor models.

| Tumor Model | [¹²³I]-2-iodo-L-phenylalanine (TBR) | [¹²³I]-2-iodo-D-phenylalanine (TBR) |

| A549 (Lung) | 1.6 ± 0.3 | 1.9 ± 0.4 |

| A2058 (Melanoma) | 2.1 ± 0.2 | 2.2 ± 0.3 |

| C6 (Glioma) | 1.8 ± 0.2 | 1.9 ± 0.2 |

| C32 (Melanoma) | 2.0 ± 0.2 | 2.0 ± 0.2 |

| Capan2 (Pancreas) | 1.6 ± 0.2 | 1.9 ± 0.2 |

| HT29 (Colon) | 1.7 ± 0.2 | 1.8 ± 0.2 |

| R1M (Rhabdomyosarcoma) | 1.8 ± 0.2 | 1.8 ± 0.2 |

Investigation of Amino Acid Transporter Systems in Oncological Imaging (e.g., LAT1)

The preferential accumulation of amino acid tracers in tumors is mediated by the overexpression of specific amino acid transporter systems on the surface of cancer cells. The L-type amino acid transporter 1 (LAT1) is of particular interest as it is responsible for transporting large neutral amino acids and is frequently upregulated in various cancers. researchgate.netresearchgate.net

Research has shown that D-amino acids, including derivatives of D-phenylalanine, are also transported by these same systems. researchgate.net Specifically, [¹²³I]-2-iodo-D-phenylalanine is recognized and transported by the LAT1 system in several types of human cancer cells. researchgate.net The administration of L-phenylalanine can cause a significant displacement of [¹²³I]-2-iodo-D-phenylalanine from the tumor, confirming that they compete for the same transport mechanism. snmjournals.org

However, there are subtleties in the interaction between the different isomers and transporter subtypes. While both L- and D-isomers of some phenylalanine derivatives are substrates for the general System L, certain L-isomers may show a higher preference for the LAT1 subtype than their D-counterparts. nih.gov Furthermore, studies have indicated that the binding affinity of L-enantiomers to LAT1 is generally higher than that of the corresponding D-enantiomers. nih.gov The position of the iodo-substituent on the phenylalanine ring also influences transporter affinity; an iodine atom at the 2- or 3-position has been shown to increase affinity for LAT1 compared to the parent amino acid. nih.gov

Potential for Radionuclide Therapy Applications

The ability of this compound to selectively accumulate in tumor tissue makes it a promising scaffold for targeted radionuclide therapy. The concept, often termed "theranostics," involves using a diagnostic radionuclide (like ¹²³I or ¹²⁴I) to confirm tumor targeting and then replacing it with a therapeutic radionuclide (like ¹³¹I) on the same carrier molecule to deliver a cytotoxic radiation dose.

Iodine-131 is a well-established therapeutic isotope that emits beta particles, which are effective at killing cancer cells. nih.gov By labeling this compound with ¹³¹I, it is theoretically possible to deliver targeted radiation to tumors that have demonstrated uptake on a prior diagnostic scan. While much of the therapeutic research has focused on the L-isomer, p-[¹³¹I]-iodo-L-phenylalanine ([¹³¹I]IPA), due to its longer tumor retention, the D-isomer remains a candidate for therapeutic development. researchgate.netnih.govnih.gov

The favorable characteristics of the D-isomer, such as high tumor-to-background contrast and lower radiation dose to healthy organs, are highly advantageous for patient selection and therapy planning. snmjournals.orgrug.nl The high specificity for tumor tissue could allow for the delivery of a potent radiation dose while minimizing damage to surrounding healthy tissues. Further research is needed to optimize the therapeutic potential of [¹³¹I]-iodo-D-phenylalanine, potentially by modifying its structure to enhance tumor retention without compromising its favorable clearance profile from healthy organs.

Pharmacological and Medicinal Chemistry Studies of 3 Iodo D Phenylalanine

Role in the Design and Development of Novel Therapeutic Agents

3-Iodo-D-phenylalanine is a synthetically derived amino acid that serves as a valuable building block in medicinal chemistry and drug development. chemimpex.com Its unique structure, featuring an iodine atom on the phenyl ring, allows for its incorporation into peptides and other molecules to create novel therapeutic agents. chemimpex.com In the field of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), derivatives like Fmoc-3-iodo-D-phenylalanine are utilized to construct complex peptides with specific sequences and functions. chemimpex.com

The presence of the iodine atom is particularly significant in the development of agents for cancer research. chemimpex.com While much of the direct anti-tumor research has focused on its stereoisomer, 3-iodo-L-phenylalanine, the principles of its utility are relevant. The L-isomer has been shown to have a cytostatic effect on malignant cells and can enhance radiosensitivity in various cancers, including glioblastoma, breast cancer, and malignant melanoma. google.com This activity is linked to the high demand for amino acids by tumor cells, which accumulate these compounds more readily than normal tissues. google.com Although halogenated D-phenylalanine analogues have been noted to have lower uptake and moderate cytotoxicity in cancer cells compared to their L-counterparts, the D-isomer remains a critical tool for probing stereospecific interactions and for designing peptides with altered metabolic stability. google.com The introduction of a D-amino acid, such as D-phenylalanine, into a peptide sequence can significantly enhance receptor binding affinities, a strategy employed in designing new therapeutic candidates. nih.gov

Strategies for Modulating Biological Activity and Efficacy

Modulating the biological activity of phenylalanine-based compounds can be achieved through strategic structural modifications, and this compound represents a key example of this approach. The position of the halogen substituent on the phenyl ring and the stereochemistry of the amino acid are critical determinants of its interaction with biological targets, thereby influencing its efficacy. google.comnih.gov

One of the primary mechanisms for the cellular uptake of iodinated phenylalanine is via the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells. nih.gov Research on the L-isomers of iodophenylalanine demonstrates a clear structure-activity relationship based on the iodine's position. Studies comparing 2-iodo, 3-iodo, and 4-iodo-L-phenylalanine revealed that the position significantly impacts the affinity and selectivity for LAT1. For instance, 2-iodo-L-phenylalanine and 3-iodo-L-phenylalanine show markedly higher inhibitory effects on LAT1 compared to the parent amino acid, L-phenylalanine. nih.gov

Stereochemistry is another crucial factor. Studies comparing the L- and D-isomers of halogenated phenylalanines have found that the L-isomers, such as 3-iodo-L-phenylalanine (IMA) and 4-iodo-L-phenylalanine (IPA), exhibit superior uptake and cytotoxicity in neoplastic cells. google.com Their corresponding D-phenylalanine analogues demonstrated only low uptake and moderate cytotoxic effects, indicating that the biological transport systems responsible for their accumulation are stereoselective. google.com This difference allows researchers to use the D-isomer to fine-tune the biological profile of a potential therapeutic agent, for example, to reduce transport into certain cells while retaining other desired properties.

| Compound | Inhibition of L-[14C]leucine uptake by LAT1 |

|---|---|

| L-Phenylalanine | Comparable to 4-Iodo-L-phenylalanine |

| 2-Iodo-L-phenylalanine | Markedly higher than L-Phenylalanine |

| 3-Iodo-L-phenylalanine | Markedly higher than L-Phenylalanine |

| 4-Iodo-L-phenylalanine | Comparable to L-Phenylalanine |

This table summarizes findings on how the position of the iodine atom on the L-phenylalanine ring affects its ability to inhibit the LAT1 transporter, a key pathway for its entry into cells. Data is based on comparative inhibitory effects described in research. nih.gov

Applications in Bioconjugation and Targeted Drug Delivery

The iodine atom in this compound makes it a highly versatile tool for bioconjugation and the development of targeted drug delivery systems. chemimpex.com Bioconjugation involves linking molecules to biomolecules like peptides or proteins for therapeutic or imaging purposes. The presence of iodine allows for straightforward radiolabeling, where a stable iodine isotope is replaced with a radioactive one (e.g., iodine-123, iodine-124, iodine-125, or iodine-131). google.comchemimpex.com These radiolabeled amino acids can be used in nuclear medicine techniques like single-photon emission computed tomography (SPECT) and positron emission tomography (PET) to visualize tumors that exhibit high amino acid uptake. google.com

Beyond imaging, this radiolabeling capability extends to therapeutic applications. By incorporating an iodine radionuclide with cytotoxic emissions (like iodine-131), the amino acid can serve as a vehicle for targeted radiotherapy, delivering a cytotoxic dose directly to tumor cells while minimizing damage to surrounding healthy tissues. google.com

Furthermore, this compound can be used to create molecules for targeted drug delivery by exploiting specific cellular machinery. Because transporters like LAT1 are overexpressed in many tumors, incorporating this amino acid into a drug conjugate can facilitate its selective accumulation in cancer cells. nih.gov In more advanced bioconjugation techniques, 3-iodo-L-phenylalanine has been utilized for protein ligation through Suzuki-Miyaura cross-coupling reactions, demonstrating its utility in sophisticated protein engineering and the creation of complex bioconjugates. gce4all.org

Investigation of Interactions with Biological Targets

The biological effects of this compound and its derivatives are dictated by their interactions with specific biological targets, primarily amino acid transporters. nih.gov The L-type amino acid transporter 1 (LAT1) is a key protein in this context, as it is responsible for transporting large neutral amino acids across cell membranes. nih.gov LAT1 is a particularly attractive target for cancer therapy because it is highly expressed in many types of malignant tumors to meet their increased metabolic demands for protein synthesis. google.comnih.gov

Studies have shown that iodinated phenylalanine analogs are substrates for LAT1. nih.gov The interaction is sensitive to the position of the iodine atom on the phenyl ring. For the L-isomers, placing the iodine at the 2- or 3-position enhances the affinity for LAT1 compared to the unsubstituted L-phenylalanine. nih.gov

The interaction with these transporters is also highly stereospecific. As noted previously, tumor cells show a marked preference for accumulating the L-isomers of iodinated phenylalanine over the D-isomers. google.com This suggests that the binding pocket of the transporter recognizes the specific three-dimensional arrangement of the L-amino acid. While the D-isomer shows lower uptake, this property is itself useful, allowing researchers to design peptides that are less likely to be transported by LAT1 or to study the specific structural requirements of the transporter's binding site. google.com This differential interaction is fundamental to understanding the compound's pharmacological profile and for designing derivatives with optimized selectivity and therapeutic potential.

Biochemical and Metabolic Pathway Research Involving 3 Iodo D Phenylalanine

Analysis of Enzymatic Interactions and Substrate Specificity

The enzymatic landscape of a cell is finely tuned to recognize and process specific molecular shapes. The D-configuration of 3-Iodo-D-Phenylalanine is a critical determinant of its enzymatic interactions, as most enzymes in mammalian systems exhibit a strong preference for L-amino acids.

Research on phenylalanine hydroxylase, the enzyme that typically converts L-phenylalanine to L-tyrosine, has demonstrated a high degree of stereospecificity. While L-phenylalanine is its natural substrate, D-phenylalanine can interact with the enzyme, albeit with much lower affinity, and can act as an allosteric activator at high concentrations. This suggests that this compound is unlikely to be a significant substrate for this key enzyme in the phenylalanine metabolic pathway.

The primary enzyme expected to interact with this compound is D-amino acid oxidase (DAO). This flavoenzyme is responsible for the oxidative deamination of neutral and basic D-amino acids. Its broad substrate specificity suggests that it is capable of metabolizing a variety of D-amino acids, and therefore, this compound is a potential substrate. The interaction would likely lead to the conversion of the amino acid into its corresponding α-keto acid, 3-iodophenylpyruvic acid.

Table 1: Key Enzymes and Their Specificity for Phenylalanine Isomers

| Enzyme | Natural Substrate | Interaction with D-Phenylalanine Analogs | Primary Function |

|---|---|---|---|

| Phenylalanine Hydroxylase | L-Phenylalanine | Poor substrate; potential allosteric activator at high concentrations. | Hydroxylation of L-phenylalanine to L-tyrosine. |

| D-Amino Acid Oxidase (DAO) | Various neutral and basic D-amino acids | Likely substrate for oxidative deamination. | Degradation of D-amino acids. |

Elucidation of Metabolic Stability and Degradation Pathways

The metabolic fate of this compound is intrinsically linked to its enzymatic interactions. Due to its D-configuration, it is not incorporated into proteins during synthesis, which is a major metabolic route for L-amino acids. This inherently increases its metabolic stability in the context of anabolic pathways.

The primary degradation pathway for this compound is expected to be through the action of D-amino acid oxidase. The oxidative deamination catalyzed by DAO would produce 3-iodophenylpyruvic acid, ammonia (B1221849), and hydrogen peroxide. The resulting α-keto acid can then potentially enter other metabolic pathways. The general process of amino acid degradation involves two main steps: the removal of the amino group (transamination or deamination) and the subsequent metabolism of the remaining carbon skeleton. The carbon skeleton of 3-iodophenylpyruvic acid may undergo further breakdown, although specific pathways for this halogenated compound have not been extensively studied.

Characterization of Amino Acid Transport Mechanisms

The entry of amino acids into cells is mediated by a variety of amino acid transport systems, many of which are highly stereospecific. The L-type amino acid transporter 1 (LAT1) is a major transporter for large neutral amino acids, including phenylalanine, and is known to be highly selective for L-isomers. Studies on halogenated L-phenylalanine derivatives have shown that they are substrates for LAT1, and their uptake is a key factor in their accumulation in certain tissues, such as tumors.

In contrast, halogenated D-phenylalanine analogues have been shown to have significantly lower uptake in neoplastic cells. This is attributed to the stereoselectivity of transporters like LAT1. While some transport systems may have a broader specificity and can transport D-isomers, the efficiency of this transport is generally much lower than for the corresponding L-isomers. Therefore, the cellular uptake of this compound is expected to be limited, which has significant implications for its biological activity and metabolic turnover.

Table 2: Amino Acid Transporter Specificity for Phenylalanine Isomers

| Transporter | Substrate Preference | Implication for this compound |

|---|---|---|

| L-type amino acid transporter 1 (LAT1) | High selectivity for L-isomers of large neutral amino acids. | Expected to be a poor substrate, leading to low cellular uptake. |

| Other transport systems | Variable, some may transport D-isomers with low affinity. | Minor contribution to cellular uptake is possible but likely inefficient. |

Insights into Amino Acid Turnover in Cellular Systems

Amino acid turnover refers to the balance between the synthesis, degradation, and utilization of amino acids in the body. For L-amino acids, a significant portion is directed towards protein synthesis. As this compound is not a substrate for ribosomal protein synthesis, its turnover is governed by its rate of uptake, degradation, and excretion.

Neuroscientific Applications and Neuropharmacological Investigations of 3 Iodo D Phenylalanine

Probing Neurotransmitter Systems and Their Regulation

Direct research into the effects of 3-Iodo-D-Phenylalanine on neurotransmitter systems is not extensively documented. However, its role can be hypothesized based on the known activities of phenylalanine and its D-isomer. Phenylalanine is a critical precursor for the synthesis of key catecholamine neurotransmitters. In the primary metabolic pathway, L-phenylalanine is converted to L-tyrosine, which is then used to produce dopamine, norepinephrine, and epinephrine. Pathological increases in phenylalanine levels, as seen in phenylketonuria (PKU), can disrupt this balance and negatively impact brain function. researchgate.netnih.govneurology.orgfrontiersin.org High concentrations of phenylalanine compete for transport across the blood-brain barrier via the large neutral amino acid transporter (LAT1), limiting the availability of tyrosine and other essential amino acids necessary for neurotransmitter synthesis. nih.gov

While D-phenylalanine is not a direct precursor in the catecholamine pathway, it has been investigated for its distinct modulatory roles. Notably, D-phenylalanine is known to inhibit enkephalinase, an enzyme responsible for the degradation of endogenous opioid peptides called enkephalins. nih.gov By inhibiting this enzyme, D-phenylalanine can elevate levels of enkephalins in the brain, thereby modulating the endogenous opioid system, which plays a crucial role in pain perception, mood, and reward pathways. nih.gov

The introduction of an iodine atom at the meta-position of the D-phenylalanine structure to create this compound could serve several purposes in probing these systems. The iodine atom could:

Alter the compound's affinity and selectivity for enzymatic targets like enkephalinase.

Modify its transport characteristics across the blood-brain barrier.

Serve as a heavy atom for crystallographic studies of binding sites.

Be replaced with a radioactive isotope of iodine (e.g., ¹²³I or ¹³¹I) to create a radiotracer for in vivo imaging studies using techniques like Single Photon Emission Computed Tomography (SPECT), allowing for non-invasive investigation of its distribution and target engagement in the central nervous system.

However, specific studies employing this compound for these purposes in neuroscience are limited in the available literature.

Contribution to Research on Neurological Disorders

The potential contribution of this compound to research on neurological disorders is largely extrapolated from studies on D-amino acids in general and the parent compound, D-phenylalanine. D-amino acids are increasingly recognized for their roles in the central nervous system, with research implicating them in conditions like schizophrenia and Alzheimer's disease. nih.gov For instance, the parent compound, D-phenylalanine, has been used as a research tool to investigate the role of carbonic anhydrases in memory formation within the hippocampus. nih.gov

In contrast, the L-isomers of iodinated phenylalanine, including 3-Iodo-L-phenylalanine, have been more thoroughly investigated, primarily for their application in brain oncology. google.com These compounds are substrates for the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells, including glioblastoma. nih.gov This property allows for the selective uptake and accumulation of radio-iodinated L-phenylalanine derivatives in brain tumors, making them valuable agents for diagnostic imaging and targeted radiotherapy. google.comuu.nl

A significant factor limiting the investigation of this compound in neurological disorders is evidence suggesting that D-phenylalanine analogues exhibit lower uptake into cells compared to their L-isomer counterparts. google.com This potentially poor transport across biological membranes, including the blood-brain barrier, could reduce its bioavailability within the central nervous system and may explain the scarcity of research into its neurological effects.

Evaluation of Receptor Binding and Modulatory Effects

Specific receptor binding affinities and direct modulatory effects for this compound are not well-defined in publicly available scientific literature. The pharmacological activity of a molecule is fundamentally determined by its three-dimensional structure, which dictates its ability to bind to specific biological targets such as receptors, enzymes, or transporters.

The modification of D-phenylalanine by adding a bulky, lipophilic iodine atom to the third position of the phenyl ring would significantly alter its stereoelectronic properties. This structural change would be expected to influence its binding profile compared to the parent molecule.

While direct binding data for the D-isomer is scarce, research on the L-isomer provides a clear example of how halogenation and the position of the halogen atom can dramatically impact biological interactions. Studies on the affinity of various iodinated L-phenylalanine isomers for the L-type amino acid transporters LAT1 and LAT2 have shown distinct structure-activity relationships. For instance, introducing an iodine atom at the meta-position (3-iodo) of L-phenylalanine increases its affinity for both LAT1 and LAT2 transporters compared to the parent L-phenylalanine. nih.gov This contrasts with an iodine at the ortho-position (2-iodo), which increases affinity for LAT1 but not LAT2. nih.gov

These findings underscore the principle that precise structural modifications are critical for determining biological target affinity and selectivity. Although this data pertains to the L-isomer and its interaction with amino acid transporters, it illustrates the type of modulatory effect that the iodine substitution on this compound could have on its own potential, yet-to-be-identified neurological targets.

Table 1: Influence of Iodine Position on L-Phenylalanine Isomer Affinity for Amino Acid Transporters (Illustrative Data) This table is based on findings for the L-isomer to demonstrate the principle of structure-activity relationships.

| Compound | Transporter | Relative Affinity Compared to L-Phenylalanine | Reference |

| 3-Iodo-L-Phenylalanine | LAT1 | Increased | nih.gov |

| LAT2 | Increased | nih.gov | |

| 2-Iodo-L-Phenylalanine | LAT1 | Increased | nih.gov |

| LAT2 | No significant change | nih.gov | |

| 4-Iodo-L-Phenylalanine | LAT1 | Comparable | nih.gov |

| LAT2 | Increased | nih.gov |

Advanced Analytical Techniques for 3 Iodo D Phenylalanine Quantification and Characterization

Chromatographic Separations in Complex Biological Matrices (e.g., HPLC, LC-MS/MS)

The analysis of 3-Iodo-D-Phenylalanine in biological matrices such as plasma, serum, or tissue extracts presents a significant challenge due to the presence of numerous interfering substances. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the primary techniques employed for this purpose, offering the necessary resolution and sensitivity. chromatographyonline.comnih.gov

Typically, a reversed-phase HPLC approach is utilized, where the separation is based on the hydrophobicity of the analyte. A C18 stationary phase is commonly employed for the separation of amino acids and their derivatives. dntb.gov.ua The mobile phase often consists of an aqueous component with an organic modifier, such as acetonitrile (B52724) or methanol, and additives like formic acid or trifluoroacetic acid to improve peak shape and ionization efficiency for mass spectrometry. nih.gov

For quantitative analysis in complex samples, LC-MS/MS is the method of choice due to its superior selectivity and sensitivity. researchgate.net This technique combines the separation power of HPLC with the precise detection capabilities of tandem mass spectrometry. The analysis is often performed in the Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion of this compound is selected and fragmented, and a resulting characteristic product ion is monitored. This process minimizes matrix interference and allows for accurate quantification, often using an isotope-labeled internal standard, such as ¹³C-labeled phenylalanine, to correct for matrix effects and variations in instrument response. researchgate.net Sample preparation typically involves protein precipitation followed by solid-phase extraction to remove interfering components before injection into the LC-MS/MS system.

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Chromatographic Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) | Separates analyte from other matrix components based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase; acid improves peak shape and ionization. |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic modifier used to elute the analyte from the column. |

| Flow Rate | 0.2 - 0.5 mL/min | Optimized for column dimensions and particle size to ensure efficient separation. |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Efficiently ionizes the amino group of the analyte. |

| MS Detection | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. |

Mass Spectrometry-Based Characterization of Metabolites and Derivatives

Mass spectrometry (MS) is an indispensable tool for the structural characterization of this compound, its derivatives, and potential metabolites. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography, provides accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds.

The fragmentation pattern of this compound in tandem mass spectrometry (MS/MS) provides key structural information. In positive ionization mode, the protonated molecule [M+H]⁺ serves as the precursor ion. For 3-Iodo-Phenylalanine (molecular weight ~291.1 g/mol ), this would be observed at an m/z of approximately 292.0. nih.gov Collision-induced dissociation (CID) of this precursor ion typically results in characteristic fragment ions. Common fragmentation pathways for amino acids include the neutral loss of formic acid (HCOOH) and water (H₂O), as well as the formation of an immonium ion. researchgate.netmatrixscience.com The immonium ion for phenylalanine is found at m/z 120; for 3-Iodo-Phenylalanine, this would be shifted to m/z 246 due to the iodine atom on the phenyl ring. Another significant fragment corresponds to the loss of the carboxyl group, resulting in an ion at m/z 246. researchgate.net

This technique is also vital for characterizing derivatives, such as the Fmoc-protected version used in peptide synthesis. The mass spectrum would show a parent ion corresponding to the mass of the derivative, and fragmentation would help confirm the structure and purity. When studying metabolism, LC-MS/MS can be used to screen for potential biotransformations, such as hydroxylation, deiodination, or conjugation, by searching for predicted mass shifts from the parent compound. researchgate.netresearchgate.net

| Ion Description | Predicted m/z (Positive Mode) | Fragmentation Pathway |

|---|---|---|

| Protonated Molecule [M+H]⁺ | ~292.0 | Parent ion formed by electrospray ionization. |

| Loss of Formic Acid [M+H-HCOOH]⁺ | ~246.0 | Neutral loss from the carboxylic acid group. |

| Immonium Ion | ~246.0 | Loss of the carboxyl group, characteristic for amino acids. |

| Iodobenzyl Cation [C₇H₆I]⁺ | ~217.0 | Represents the iodinated side chain after cleavage. |

Chiral Analytical Methodologies for Enantiomeric Purity and Isomer Quantification

Distinguishing between D- and L-enantiomers is crucial, as they can have vastly different biological activities. Chiral chromatography is the most widely used technique for the enantioseparation of amino acids. phenomenex.comphenomenex.com This can be achieved through direct or indirect methods.

Direct methods involve the use of a Chiral Stationary Phase (CSP) in HPLC. csfarmacie.cz These phases create a chiral environment that interacts differently with the two enantiomers, leading to different retention times and thus, separation. For amino acids like this compound, several types of CSPs have proven effective:

Macrocyclic Glycopeptide Phases: CSPs based on teicoplanin, vancomycin, or ristocetin (B1679390) are highly successful for separating native (underivatized) amino acids. semanticscholar.orgresearchgate.netsigmaaldrich.com They operate in reversed-phase, polar organic, or normal-phase modes and offer broad enantioselectivity through multiple interaction mechanisms, including hydrogen bonding and steric repulsion. sigmaaldrich.com

Cyclodextrin-Based Phases: These CSPs use cyclodextrin (B1172386) molecules bonded to a silica (B1680970) support. mdpi.com The hydrophobic cavity of the cyclodextrin can include the phenyl ring of the analyte, and interactions with the chiral hydroxyl groups on the rim of the cyclodextrin lead to enantioseparation.

Crown Ether Phases: CSPs containing chiral crown ethers are particularly effective for separating primary amino acids. chromatographyonline.com The crown ether complexes with the protonated amino group, and chiral recognition is achieved through steric interactions.

Indirect methods involve derivatizing the amino acid enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomeric pairs have different physical properties and can be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.govmdpi.com Agents like o-phthaldialdehyde (OPA) combined with a chiral thiol (e.g., N-isobutyryl-L-cysteine, IBLC) are commonly used for this purpose. nih.gov This approach is often coupled with highly sensitive fluorescence or mass spectrometry detection.

| Chiral Stationary Phase (CSP) Type | Principle of Separation | Typical Mobile Phase Mode | Advantages |

|---|---|---|---|

| Macrocyclic Glycopeptide (e.g., Teicoplanin) | Multiple interactions (H-bonding, steric, ionic) within complex pockets. sigmaaldrich.com | Reversed-Phase, Polar Organic | Broad applicability for underivatized amino acids; robust. sigmaaldrich.com |

| Cyclodextrin-Based | Inclusion complexation in a chiral cavity. mdpi.com | Reversed-Phase, Normal-Phase | Effective for analytes with aromatic rings. |

| Crown Ether-Based | Complexation with the primary amine group. chromatographyonline.com | Reversed-Phase (acidic) | High selectivity for primary amines and amino acids. chromatographyonline.com |

| Pirkle-Type (Brush-Type) | π-π interactions, H-bonding, and dipole-dipole interactions. | Normal-Phase | Requires derivatization but offers high efficiency. |

Future Directions and Translational Impact of 3 Iodo D Phenylalanine Research

Emerging Methodologies in Chemical Synthesis and Functionalization

The synthesis and functionalization of chiral molecules like 3-Iodo-D-phenylalanine are continually evolving, with a focus on efficiency, selectivity, and sustainability.

Enzymatic and Chemoenzymatic Synthesis: Recent advancements in biotechnology are paving the way for novel synthetic routes to D-amino acids. Biocatalytic cascades that couple stereoinversion and deracemization are being developed to produce a variety of D-phenylalanine derivatives with high enantiomeric excess from readily available racemic mixtures or L-amino acids. polimi.it One-pot multienzymatic systems are also being explored. For instance, the use of phenylalanine ammonia (B1221849) lyases (PALs) in combination with L-amino acid deaminases (LAAD) can convert substituted cinnamic acids into optically pure D-phenylalanine derivatives. nih.govnih.gov These enzymatic methods offer a greener and more efficient alternative to traditional chemical synthesis. semanticscholar.orgthieme-connect.com

Advanced Functionalization Techniques: The direct functionalization of amino acids through C-H activation is an emerging area that allows for the modification of the amino acid scaffold. acs.orgresearchgate.net This strategy could be applied to this compound to create novel derivatives with tailored properties. Furthermore, the iodine atom on the phenyl ring serves as a reactive site for cross-coupling reactions, enabling the synthesis of peptides with unique functionalities. nih.govnbinno.com For example, Fmoc-3-iodo-D-phenylalanine is a key building block in solid-phase peptide synthesis (SPPS), allowing for the incorporation of iodine for subsequent modifications or for its intrinsic properties. chemimpex.com

| Synthesis/Functionalization Method | Description | Potential Advantage for this compound |

| Enzymatic Synthesis | Use of enzymes like Phenylalanine Ammonia Lyases (PALs) and D-amino acid aminotransferases to produce D-phenylalanine derivatives. polimi.itnih.gov | High stereoselectivity, milder reaction conditions, and a more sustainable process. |

| C-H Functionalization | Direct modification of C-H bonds on the amino acid structure to introduce new functional groups. acs.orgresearchgate.net | Creation of novel this compound analogs with diverse chemical properties. |

| Cross-Coupling Reactions | Utilization of the iodine atom as a handle for reactions like Suzuki or Sonogashira coupling to attach other molecules. nih.gov | Post-synthetic modification of peptides containing this compound to create complex biomolecules. |

Advances in Molecular Imaging and Therapeutic Modalities

The presence of an iodine atom makes this compound an attractive candidate for the development of radiopharmaceuticals for both diagnostic imaging and targeted therapy.

Molecular Imaging with SPECT and PET: Radioiodinated amino acids have shown promise as tracers for tumor imaging. While much of the research has focused on L-isomers and other positional isomers, studies on halogenated D-phenylalanine analogs provide a strong rationale for the potential of this compound. For instance, 123I-2-iodo-D-phenylalanine has been evaluated as a potential tumor-specific tracer for Single Photon Emission Computed Tomography (SPECT). snmjournals.org It demonstrated favorable biodistribution with high, fast, and specific tumor uptake, and rapid clearance from the blood. snmjournals.org Similarly, 3-D-[18F]fluorophenylalanine, a positron-emitting analog, has been investigated as a PET tracer for tumor imaging and has shown the ability to accurately delineate tumors. nih.gov These findings suggest that a radiolabeled version of this compound could be a valuable tool for oncologic imaging.

Targeted Radionuclide Therapy: The incorporation of D-amino acids into peptides can enhance their stability in vivo, making them excellent candidates for targeted radionuclide therapy. nih.govnih.gov Peptides containing D-amino acids are more resistant to enzymatic degradation, which can lead to longer circulation times and increased tumor accumulation of the radiolabeled therapeutic agent. snmjournals.orgnih.gov A radioiodinated peptide containing this compound could potentially be used to deliver a cytotoxic dose of radiation specifically to cancer cells, minimizing damage to surrounding healthy tissues. The use of Iodine-131, a beta-emitter, is a well-established approach in radionuclide therapy. snmjournals.org

| Modality | Application | Rationale for this compound |

| SPECT Imaging | Cancer diagnosis and staging | Radioiodination with 123I could provide a stable tracer with high tumor specificity due to the D-amino acid structure. snmjournals.org |

| PET Imaging | High-resolution tumor imaging | Labeling with a positron-emitting iodine isotope (e.g., 124I) could offer superior imaging quality for diagnosis and therapy planning. nih.gov |

| Radionuclide Therapy | Targeted cancer treatment | Incorporation into a tumor-targeting peptide and labeling with 131I could create a robust therapeutic agent with enhanced stability and efficacy. snmjournals.org |

Broader Applications in Systems Biology and Drug Discovery

The unique properties of this compound extend its potential utility into the broader fields of systems biology and drug discovery, primarily by leveraging its inherent stability and functionality.

Probes for Systems Biology: Understanding complex biological systems requires tools that can probe specific interactions and pathways without being rapidly degraded. Due to their resistance to proteases, peptides containing D-amino acids are valuable as stable probes. nih.gov Incorporating this compound into such peptides would not only enhance their stability but also provide a site for attaching fluorescent dyes, affinity tags, or other reporter molecules via the iodine atom. This would enable the study of protein-protein interactions, enzyme activity, and other cellular processes over extended periods.

Scaffolds for Drug Discovery: The development of peptide-based drugs is often hampered by their poor stability in the body. nih.govnih.gov Replacing L-amino acids with their D-counterparts is a common strategy to overcome this limitation. nih.govtandfonline.com this compound offers the dual advantage of conferring stability and providing a site for further chemical modification to optimize the drug's properties. chemimpex.com This could involve attaching polymers to improve solubility and circulation time or conjugating other therapeutic agents. Furthermore, D-amino acids themselves have been implicated in various physiological processes and have been explored as potential therapeutic agents. tandfonline.comnews-medical.netnih.govmdpi.comnih.gov The unique structure of this compound could be explored for its own intrinsic biological activity.

| Research Area | Application | Benefit of this compound |

| Systems Biology | Development of stable biological probes | Increased resistance to proteolysis allows for longer-term studies of cellular processes. The iodine atom allows for the attachment of reporter molecules. nih.gov |

| Drug Discovery | Creation of more robust peptide therapeutics | Enhanced in vivo stability of peptide drugs, leading to improved pharmacokinetic profiles. nih.govnih.gov |

| Novel Therapeutics | Exploration of intrinsic biological activity | D-amino acids can have unique biological roles, and the iodinated phenyl ring could confer specific interactions with biological targets. tandfonline.comnews-medical.net |

Q & A

Q. How is this compound used in probing enzyme-substrate interactions in chiral environments?

Q. What role does this compound play in developing PET tracers for neurological disorders?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.